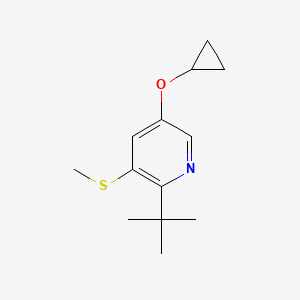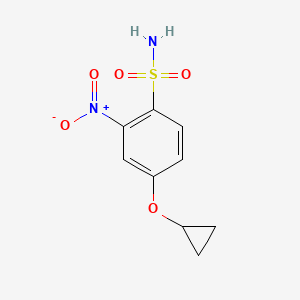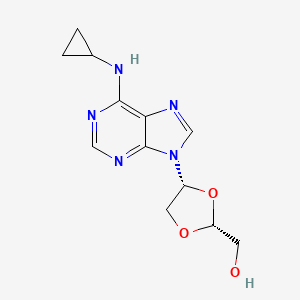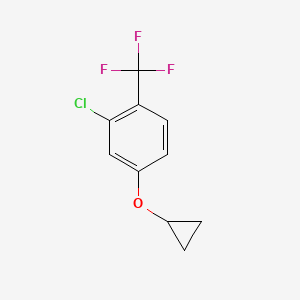
2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluoromethylbenzene with trichloromethane in the presence of aluminum chloride. This reaction produces the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene is used in scientific research for several purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst in certain chemical reactions.
Solvent: It is used as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoromethyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzotrifluoride: Similar in structure but lacks the cyclopropoxy group.
4-Chlorobenzotrifluoride: Similar but with the chloro group in a different position.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains an additional chloro group.
Uniqueness
2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3O/c11-9-5-7(15-6-1-2-6)3-4-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
MDAMTFYAIXUTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


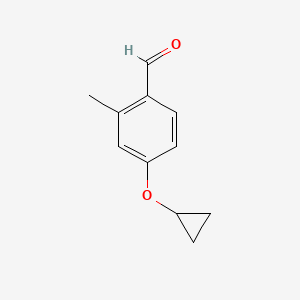
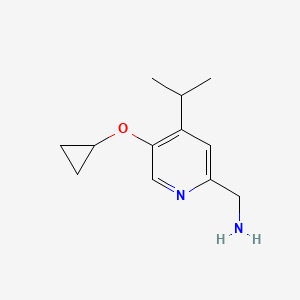

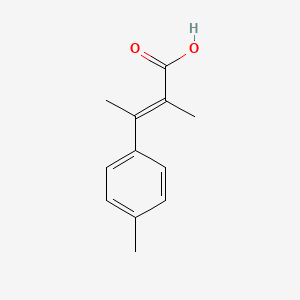
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B14812661.png)
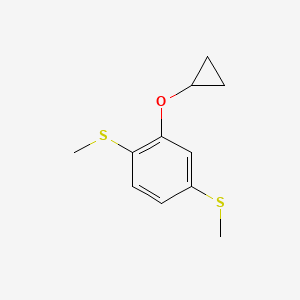
![(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate](/img/structure/B14812692.png)
![1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B14812696.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)
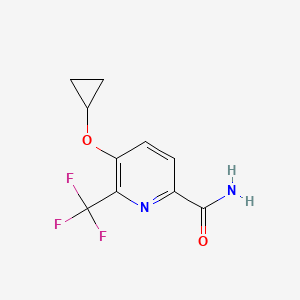
![ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate](/img/structure/B14812725.png)
